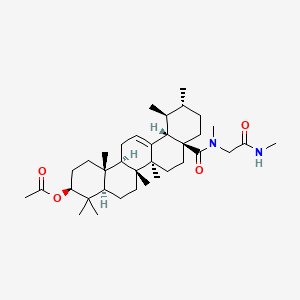
Jak2/stat3-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jak2/stat3-IN-1 is a small molecule inhibitor that targets the Janus kinase 2 (Jak2) and signal transducer and activator of transcription 3 (Stat3) signaling pathways. These pathways play crucial roles in various cellular processes, including cell growth, differentiation, and immune response. Dysregulation of Jak2 and Stat3 has been implicated in numerous diseases, including cancers and inflammatory disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Jak2/stat3-IN-1 typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. Common synthetic routes involve:
Formation of the Core Structure: This step often involves cyclization reactions under controlled conditions.
Functional Group Modifications: Introduction of various functional groups to improve binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves:
Optimization of Reaction Parameters: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
Jak2/stat3-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, enhancing its activity.
Substitution: Substitution reactions, such as halogenation, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Jak2/stat3-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a tool compound to study the Jak2/Stat3 signaling pathway.
Biology: Employed in cell-based assays to investigate the role of Jak2/Stat3 in cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers and inflammatory diseases.
Industry: Utilized in the development of new drugs targeting the Jak2/Stat3 pathway.
Mecanismo De Acción
Jak2/stat3-IN-1 exerts its effects by inhibiting the activity of Jak2 and Stat3 . The compound binds to the active sites of Jak2 and Stat3, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling cascade, leading to reduced expression of target genes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Jak2/stat3-IN-1 is unique in its dual inhibition of both Jak2 and Stat3, which distinguishes it from other inhibitors that target only one of these proteins . Similar compounds include:
Tofacitinib: Primarily inhibits Jak3 but also affects Jak2.
Ruxolitinib: Selectively inhibits Jak1 and Jak2.
FLLL32: Specifically inhibits Stat3 while retaining Stat1-mediated signal transduction.
These compounds vary in their specificity and therapeutic applications, with this compound offering a broader range of inhibition.
Propiedades
Fórmula molecular |
C34H35BrF3N5O2 |
|---|---|
Peso molecular |
682.6 g/mol |
Nombre IUPAC |
(3S)-3-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-5-bromoindol-3-yl]-5-[4-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C34H35BrF3N5O2/c35-26-11-14-31-28(19-26)29(32-20-30(40-43(32)33(39)44)24-7-9-25(10-8-24)34(36,37)38)22-42(31)21-23-5-12-27(13-6-23)45-18-17-41-15-3-1-2-4-16-41/h5-14,19,22,32H,1-4,15-18,20-21H2,(H2,39,44)/t32-/m0/s1 |
Clave InChI |
ZTVCCTBSOVIZBK-YTTGMZPUSA-N |
SMILES isomérico |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)[C@@H]5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |
SMILES canónico |
C1CCCN(CC1)CCOC2=CC=C(C=C2)CN3C=C(C4=C3C=CC(=C4)Br)C5CC(=NN5C(=O)N)C6=CC=C(C=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


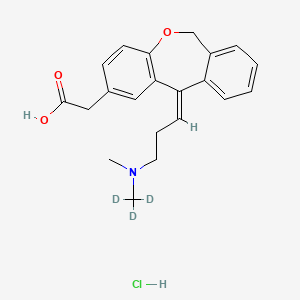
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)
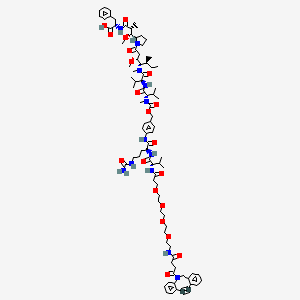
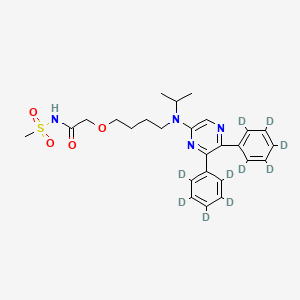
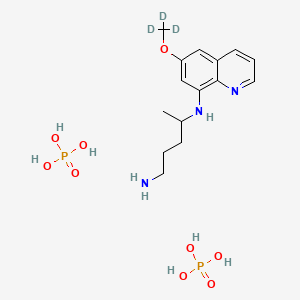
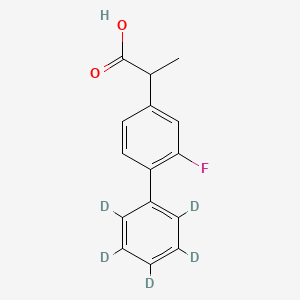
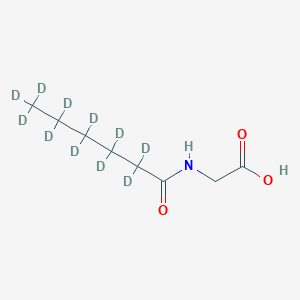
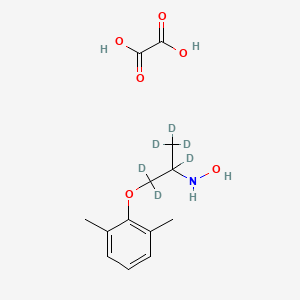

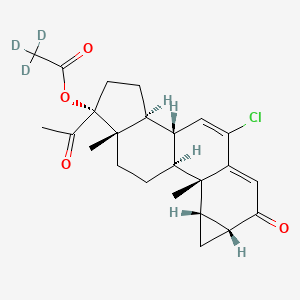

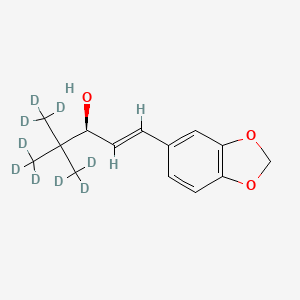
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
